methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1211214-39-9
VCID: VC7268767
InChI: InChI=1S/C19H15ClN2O3/c1-25-19(24)15-4-2-13(3-5-15)12-22-18(23)11-10-17(21-22)14-6-8-16(20)9-7-14/h2-11H,12H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.79

methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate

CAS No.: 1211214-39-9

Cat. No.: VC7268767

Molecular Formula: C19H15ClN2O3

Molecular Weight: 354.79

* For research use only. Not for human or veterinary use.

methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate - 1211214-39-9

Specification

CAS No. 1211214-39-9
Molecular Formula C19H15ClN2O3
Molecular Weight 354.79
IUPAC Name methyl 4-[[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]methyl]benzoate
Standard InChI InChI=1S/C19H15ClN2O3/c1-25-19(24)15-4-2-13(3-5-15)12-22-18(23)11-10-17(21-22)14-6-8-16(20)9-7-14/h2-11H,12H2,1H3
Standard InChI Key ZGXVMKNTIAPCEK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity

Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is a synthetic organic compound with the following key attributes:

  • IUPAC Name: Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate.

  • CAS Registry Number: 129109-19-9.

  • Molecular Formula: C12H8Cl2N2O3C_{12}H_{8}Cl_{2}N_{2}O_{3}.

  • Molecular Mass: 299.11 g/mol .

Structural Characteristics

The compound features:

  • A pyridazine ring substituted with a 4-chlorophenyl group at the 1-position.

  • A methyl ester functional group at the benzoate moiety.

  • A ketone group at the 6-position of the pyridazine ring.

The SMILES representation is: COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)Cl .

Applications and Potential Uses

While specific applications for this compound are not explicitly detailed in the sources, similar pyridazine derivatives are known for:

  • Pharmaceutical applications, such as anti-inflammatory agents or enzyme inhibitors.

  • Use as intermediates in organic synthesis for more complex molecules .

Synthesis Pathways

The synthesis of methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves:

  • Starting with a chlorinated aromatic precursor.

  • Reacting it with hydrazine derivatives to form the pyridazine core.

  • Introducing the ester functionality via methylation or esterification reactions .

Research and Development

Recent studies on pyridazine derivatives highlight their potential in drug discovery due to their diverse biological activities:

  • Anti-inflammatory properties through inhibition of enzymes like lipoxygenase .

  • Potential as receptor agonists or antagonists in various biochemical pathways.

Safety and Handling

Given the presence of halogenated aromatic groups, this compound may pose risks such as:

  • Toxicity upon ingestion or inhalation.

  • Environmental persistence due to halogenation.

Proper safety protocols, including personal protective equipment (PPE) and controlled disposal methods, are recommended during handling.

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